2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound features a 1H-imidazole core substituted with a 4-fluorophenyl group at position 1, a phenyl group at position 5, and a sulfanyl-linked acetamide moiety at position 2. The sulfanyl (-S-) bridge contributes to nucleophilic reactivity, distinguishing it from sulfonyl or sulfinyl derivatives .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-13-6-8-14(9-7-13)21-15(12-4-2-1-3-5-12)10-20-17(21)23-11-16(19)22/h1-10H,11H2,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZZSBQWGIPBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate and an appropriate aldehyde under acidic conditions.
Substitution Reactions: The phenyl and fluorophenyl groups are introduced via substitution reactions using appropriate halogenated precursors.
Thioether Formation: The sulfanyl group is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.
Acetamide Formation: Finally, the acetamide group is formed by reacting the thioether derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring and other functional groups can be reduced under specific conditions.
Substitution: The phenyl and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated precursors and strong bases or acids are typically employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing imidazole and thioamide moieties exhibit a range of biological activities, including:
-
Anticancer Properties :
- Imidazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The presence of the fluorophenyl group may enhance these effects by improving the compound's lipophilicity and cellular uptake.
-
Antimicrobial Activity :
- Studies have shown that thioacetamides possess antimicrobial properties. The compound's structural features may contribute to its effectiveness against bacterial strains, making it a candidate for further development as an antibacterial agent.
-
Anti-inflammatory Effects :
- Compounds with imidazole scaffolds have been reported to exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antimicrobial | Effective against specific bacterial strains | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that 2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This highlights its potential as a lead compound for developing new anticancer therapies.
Case Study: Antimicrobial Efficacy
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, suggesting its potential as an antibacterial agent. Further studies are required to elucidate the precise mechanisms involved.
Synthetic Approaches
The synthesis of this compound can be achieved through various methods, including:
-
Conventional Synthesis :
- A mixture of appropriate starting materials is reacted under reflux conditions, allowing for the formation of the desired thioacetamide structure.
-
Microwave-Assisted Synthesis :
- Utilizing microwave irradiation can significantly reduce reaction times and improve yields, making it a favorable method for synthesizing complex organic compounds like this thioacetamide derivative.
Mechanism of Action
The mechanism of action of 2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes critical structural and functional differences between the target compound and its analogues:
Functional Implications of Structural Differences
Heterocycle Core :
- The benzo[d]imidazole in Compound 36 introduces a fused benzene ring, increasing aromaticity and planarity, which may enhance DNA intercalation in anticancer activity. In contrast, the simpler imidazole core in the target compound offers synthetic accessibility and flexibility for modifications.
Sulfur Oxidation State: The sulfanyl group (-S-) in the target compound allows for nucleophilic reactions (e.g., disulfide bond formation), whereas sulfonyl (-SO₂-) in Compound 36 increases polarity and metabolic stability .
Substituent Effects :
- The hydroxymethyl group in the dimethylphenyl analogue improves aqueous solubility, addressing a common limitation of hydrophobic imidazole derivatives. The pyridyl group in the dihydrate compound may enhance binding to kinase targets via π-π stacking.
Biological Activity :
- Compound 36’s methylsulfonyl group and benzo[d]imidazole core correlate with anticancer activity in silico models, suggesting that bulkier substituents may improve target selectivity . The target compound’s phenyl and fluorophenyl groups likely optimize lipophilicity for membrane permeability.
Biological Activity
The compound 2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic molecule characterized by an imidazole ring, a thioether linkage, and various aromatic substituents. Its potential biological activities have garnered attention in medicinal chemistry, particularly for its antitumor properties and interactions with biological targets.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H18FN3OS
- Molecular Weight : 417.5 g/mol
The compound's structure includes:
- An imidazole core which is known for its role in biological systems.
- A fluorophenyl group that may influence the compound's pharmacokinetics and binding affinity.
- A thioether functional group that can enhance biological activity through various mechanisms.
Antitumor Activity
Research indicates that derivatives of imidazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating the antitumor activity of related compounds, several showed promising results:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4f | A549 | 18.53 | 23–46 (higher in normal cells) |
| 4f | HeLa | 3.24 | Not specified |
| 4f | SGC-7901 | Not specified | Not specified |
The selectivity index indicates that normal cells (L-02) tolerated the compound significantly better than tumor cells, suggesting a favorable therapeutic window for potential clinical applications .
The mechanism by which this compound induces apoptosis in cancer cells involves:
- Increased Bax Expression : This pro-apoptotic protein promotes cell death.
- Decreased Bcl-2 Expression : This anti-apoptotic protein's reduction facilitates apoptosis.
- Caspase Activation : Enhanced expression of caspase-3 was observed, indicating activation of the apoptotic pathway .
Case Studies
In vitro studies have demonstrated the compound's effectiveness against multiple cancer types:
- HeLa Cells : Treatment with the compound resulted in a significant increase in apoptosis rates compared to standard chemotherapy agents like 5-FU.
- A549 and SGC-7901 Cells : These studies confirmed the compound's ability to inhibit cell growth effectively.
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other imidazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
